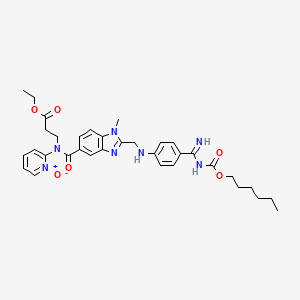

Dabigatran Etexilate N-Oxide

Description

Contextualization as a Related Compound of Dabigatran (B194492) Etexilate

The connection between dabigatran etexilate N-oxide and its parent compound, dabigatran etexilate, is fundamental to understanding its relevance in pharmaceutical quality control and drug metabolism studies.

This compound is structurally similar to dabigatran etexilate, with the key distinction being the presence of an N-oxide functional group. synzeal.com This modification, the oxidation of a nitrogen atom, alters the molecule's physicochemical properties.

The formal chemical name for this compound is N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-alanine ethyl ester. synzeal.comcleanchemlab.comchemicea.comsimsonpharma.com Another IUPAC name provided is 2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide. pharmaceresearch.comtheclinivex.com It is identified by the CAS number 1381757-44-3. cleanchemlab.comchemicea.compharmaceresearch.comchemicalbook.com

Below is a data table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| Chemical Name | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-alanine ethyl ester synzeal.comcleanchemlab.comchemicea.comsimsonpharma.com |

| IUPAC Name | 2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide pharmaceresearch.comtheclinivex.com |

| CAS Number | 1381757-44-3 cleanchemlab.comchemicea.compharmaceresearch.comchemicalbook.com |

| Molecular Formula | C34H41N7O6 synzeal.comchemicea.compharmaceresearch.comtheclinivex.com |

| Molecular Weight | 643.75 g/mol chemicea.comtheclinivex.com |

This compound can emerge in pharmaceutical systems through two primary pathways: as a process-related impurity during the synthesis of dabigatran etexilate or as a metabolite formed in the body after administration of the drug.

As a process-related impurity, the N-oxide can be formed by the oxidation of dabigatran etexilate with a suitable oxidizing agent, such as hydrogen peroxide, during the manufacturing process. google.com Its presence in the final drug substance is monitored and controlled to ensure the quality and consistency of the medication. cleanchemlab.com Regulatory guidelines often necessitate the characterization and quantification of such impurities. cleanchemlab.com

Furthermore, this compound has been identified as a metabolite of dabigatran etexilate. chemicalbook.com After oral administration, dabigatran etexilate, a prodrug, undergoes extensive metabolism. nih.govdrugbank.com While the primary metabolic pathway involves hydrolysis to the active form, dabigatran, other metabolic transformations, including oxidation, can occur, leading to the formation of various metabolites, including the N-oxide. drugbank.com The study of such metabolites is crucial for understanding the complete disposition of the drug in the body.

The table below outlines the dual role of this compound:

| Role | Description |

| Impurity | Can be formed during the synthesis of dabigatran etexilate through oxidation. google.com It is considered an impurity that needs to be monitored in the final drug product. chemicea.com |

| Metabolite | Identified as a metabolite of dabigatran etexilate formed in the body. chemicalbook.com |

Properties

Molecular Formula |

C34H41N7O6 |

|---|---|

Molecular Weight |

643.7 g/mol |

IUPAC Name |

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate |

InChI |

InChI=1S/C34H41N7O6/c1-4-6-7-10-21-47-34(44)38-32(35)24-12-15-26(16-13-24)36-23-29-37-27-22-25(14-17-28(27)39(29)3)33(43)40(20-18-31(42)46-5-2)30-11-8-9-19-41(30)45/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,44) |

InChI Key |

ODWAOSMOSLZPGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=[N+]4[O-] |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Dabigatran Etexilate N Oxide

Formation as a Process-Related Impurity during Dabigatran (B194492) Etexilate Synthesis

During the multi-step synthesis of dabigatran etexilate, the formation of the N-oxide derivative is a known issue, often arising from the specific reagents and conditions employed. acs.orggoogle.com Prior art processes have been noted to produce the N-oxide impurity at levels of approximately 1-1.5%. google.com

Specific Synthetic Steps and Reagents Contributing to N-Oxide Formation

The formation of Dabigatran Etexilate N-Oxide as a process-related impurity is primarily attributed to the presence of oxidizing agents during synthesis. The pyridine (B92270) nitrogen in the dabigatran etexilate molecule is susceptible to oxidation, leading to the formation of the corresponding N-oxide. google.com

A specific laboratory-scale synthesis to intentionally prepare the N-oxide impurity involves reacting dabigatran etexilate with a potent oxidizing agent. google.com This confirms the chemical pathway for its formation.

Key Reagent: Hydrogen peroxide (H₂O₂) is a common oxidizing agent identified as capable of converting dabigatran etexilate to its N-oxide form. google.com

Reaction Step: The oxidation can occur during the final steps of the synthesis or during workup procedures if oxidizing conditions are not carefully controlled. A documented process for its preparation involves dissolving dabigatran etexilate in a solvent like methanol (B129727) and treating it with a 50% hydrogen peroxide solution. google.com

Influence of Reaction Conditions on N-Oxide Impurity Generation

The reaction conditions play a pivotal role in the rate and extent of N-oxide formation. The presence of residual oxidizing agents, temperature, and reaction time can all influence the level of this impurity.

| Parameter | Influence on N-Oxide Formation | Source |

| Oxidizing Agents | Presence of agents like hydrogen peroxide directly causes the oxidation of the pyridine nitrogen. | google.com |

| Temperature | Elevated temperatures can accelerate the rate of oxidation reactions. | scirp.orgscirp.org |

| Reaction Time | Prolonged exposure to oxidative conditions can lead to higher impurity levels. | google.com |

Control strategies during manufacturing aim to minimize these conditions, for instance, by quenching residual oxidizers and maintaining strict temperature controls to produce dabigatran etexilate mesylate with N-oxide impurity levels below 0.1%. google.com

Formation as a Degradation Product of Dabigatran Etexilate

This compound is also formed when the drug substance is exposed to certain environmental or chemical stressors, classifying it as a degradation product. researchgate.net Forced degradation studies, which intentionally subject the drug to harsh conditions, are used to identify such pathways. scirp.orgtsijournals.comrjpbcs.com

Oxidative Degradation Mechanisms Leading to N-Oxide Formation

The primary mechanism for the formation of this compound as a degradant is oxidation. The pyridine moiety within the dabigatran etexilate structure is susceptible to attack by oxidizing species. google.com

Forced degradation studies have consistently shown that dabigatran etexilate degrades significantly under oxidative stress. tsijournals.comrjpbcs.com These studies typically employ hydrogen peroxide to simulate oxidative conditions. scirp.orgscirp.org The reaction involves the oxidation of the nitrogen atom on the pyridinyl group of the dabigatran etexilate molecule. synzeal.com This transformation highlights the compound's sensitivity to oxidative environments. nih.govresearchgate.net

Environmental and Stressor-Induced Formation (e.g., thermal, photolytic, hydrolytic)

To assess the stability of dabigatran etexilate, it is subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. rjpbcs.com These studies reveal the circumstances under which the N-oxide and other degradants can form.

Significant degradation of dabigatran etexilate has been observed under oxidative, hydrolytic (acid and base), and photolytic conditions. tsijournals.comrjpbcs.com While the drug is relatively stable to dry heat, exposure to more aggressive stressors leads to the formation of various impurities. tsijournals.com

The table below summarizes findings from forced degradation studies.

| Stress Condition | Conditions Applied | Observation | Source |

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) at 75°C for 2 hours | Significant degradation observed, leading to impurity formation. | scirp.orgscirp.org |

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) for 1 hour | The drug was found to be very susceptible to oxidative degradation. | rjpbcs.com |

| Acid Hydrolysis | 0.1N Hydrochloric Acid (HCl) at 80°C for 5 hours | Significant degradation occurred. | tsijournals.com |

| Alkaline Hydrolysis | 0.04N Sodium Hydroxide (NaOH) at room temp for 15 mins | The drug is highly labile to alkaline conditions. | tsijournals.com |

| Thermal | 60°C for 48 hours | Mild degradation was observed. | rjpbcs.com |

| Thermal | 60°C for 4 hours | Approximately 75% reduction in the parent drug concentration. | scielo.br |

| Photolytic (UV light) | Exposure in a UV chamber for 3 hours | Rapid and significant degradation occurred. | rjpbcs.com |

These studies confirm that while multiple stress factors can degrade dabigatran etexilate, oxidative conditions are a direct pathway to the formation of the N-oxide derivative. scirp.orgscirp.orgrjpbcs.com

Metabolic Fate and Biotransformation of Dabigatran Etexilate N Oxide

Enzymatic Pathways Leading to N-Oxide Formation from Dabigatran (B194492) Etexilate

The formation of Dabigatran Etexilate N-Oxide and other oxidative metabolites is primarily an enzymatic process dependent on specific enzyme systems within the body. While hydrolysis is the main activation pathway for Dabigatran Etexilate, a notable portion of the parent compound can undergo oxidation. nih.gov

In vitro metabolism studies have demonstrated that Dabigatran Etexilate undergoes significant NADPH-dependent oxidation. nih.gov This process is catalyzed by Cytochrome P450 (CYP) enzymes, with CYP3A being identified as the major enzyme responsible for the oxidation of both Dabigatran Etexilate and its intermediate monoester metabolite, BIBR0951. nih.govresearchgate.net The reaction leads to several novel oxidative metabolites, including the N-oxide form. This CYP3A-mediated pathway is a key component of the presystemic metabolism of Dabigatran Etexilate, particularly in the intestine. nih.govresearchgate.net

The CYP3A-mediated oxidative pathway runs in parallel to the primary carboxylesterase-mediated hydrolysis. nih.gov In human intestinal microsomes, this NADPH-dependent metabolism is a significant route. nih.gov Furthermore, the intermediate monoester, BIBR0951, also undergoes substantial NADPH-dependent metabolism in both human intestinal and liver microsomes. nih.gov While CYP3A is the principal catalyst, forced degradation studies under oxidative stress conditions (using 3% H2O2) have also shown the formation of degradation products, indicating the molecule's susceptibility to oxidation through non-enzymatic routes as well, although this is distinct from metabolic conversion. rjptonline.org

Stability and Degradation Kinetics of Dabigatran Etexilate N Oxide

Forced Degradation Studies

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.

Susceptibility to Various Stress Conditions

There is a lack of specific published data detailing the susceptibility of Dabigatran (B194492) Etexilate N-Oxide to various stress conditions such as thermal, photolytic, oxidative, acidic, and basic stress. While the degradation of the parent drug, Dabigatran Etexilate, is well-documented under these conditions, this information cannot be directly extrapolated to its N-oxide derivative due to the potential for the N-oxide functional group to alter the molecule's reactivity and degradation profile.

Degradation Kinetics and Reaction Order Determination

Detailed studies on the degradation kinetics and the determination of the reaction order for the degradation of Dabigatran Etexilate N-Oxide are not available in the public domain. Understanding the rate at which the compound degrades is essential for predicting its shelf-life and ensuring the safety and efficacy of any formulation it may be present in.

Identification and Characterization of Secondary Degradation Products of this compound

The identification and characterization of degradation products are fundamental to understanding the degradation pathways and assessing the potential toxicity of the degradants. Currently, there are no specific studies that identify or characterize the secondary degradation products that may arise from the degradation of this compound itself.

Elucidation of N-Oxide Degradation Mechanisms and Pathways

The elucidation of degradation mechanisms provides a comprehensive understanding of how a molecule breaks down under stress. For this compound, the specific mechanisms and pathways of its degradation, particularly the role of the N-oxide group in these processes, have not been detailed in the available scientific literature. The N-oxide moiety can introduce unique degradation pathways, such as reduction back to the parent amine or other rearrangements, which would be distinct from the degradation of Dabigatran Etexilate.

Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Dabigatran Etexilate N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Dabigatran (B194492) Etexilate N-Oxide from the active pharmaceutical ingredient (API) and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Dabigatran Etexilate and its impurities, including the N-Oxide. Stability-indicating HPLC methods have been developed to separate degradation products from the main compound. scirp.orgrjpbcs.com In a specific process, the N-Oxide impurity was observed at a relative retention time (RRT) of 1.118 using HPLC. google.com

Methodologies often employ reverse-phase columns, such as C8 or C18, with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile. scirp.orgijbpr.net Gradient elution is commonly used to achieve optimal separation of all related substances. scirp.orgrjpbcs.com Detection is typically performed using a UV detector at wavelengths such as 220 nm, 230 nm, or 255 nm. scirp.orgijbpr.netiajpr.com The performance of these methods is validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. scirp.orgiajpr.com

Table 1: Example HPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Source(s) |

| Column | Inertsil C8 or ODS-3V (e.g., 150 mm x 4.6 mm, 5 µm) | scirp.orgijbpr.net |

| Mobile Phase A | Ammonium Formate Buffer (pH 5.5) or Phosphate Buffer (pH 4.5) | scirp.orgijbpr.netiajpr.com |

| Mobile Phase B | Acetonitrile | scirp.orgijbpr.netiajpr.com |

| Flow Rate | 1.0 - 1.2 mL/min | rjpbcs.comijbpr.netiajpr.com |

| Detection | UV at 220 nm, 230 nm, or 255 nm | scirp.orgijbpr.netiajpr.com |

| Column Temperature | Ambient | ijbpr.net |

| Diluent | Acetonitrile/Water or Buffer/Acetonitrile mixture | scirp.orgijbpr.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. Reverse-phase UPLC (RP-UPLC) methods have been developed for the quantitative estimation of Dabigatran Etexilate and its degradation products. ijpbs.comresearchgate.net These methods typically use columns with smaller particle sizes (e.g., 1.8 µm), which contributes to their enhanced performance. ijpbs.comresearchgate.net

A validated RP-UPLC method for Dabigatran Etexilate utilized a Hibar C18 column (100 mm x 2.1 mm, 1.8 µm) with a mobile phase of 0.1% orthophosphoric acid and acetonitrile, run at a flow rate of 0.3 mL/min. researchgate.net Detection was carried out at 218 nm. researchgate.net Such methods are validated for linearity, precision, accuracy, and sensitivity, with established limits of detection (LOD) and quantification (LOQ). ijpbs.comresearchgate.net The high efficiency of UPLC ensures that closely related impurities like the N-oxide are well-separated from the parent drug. ijpbs.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the mass detection capabilities of a mass spectrometer, making it a powerful tool for identifying unknown impurities. scirp.orgresearchgate.net The technique provides molecular weight information, which is crucial for the initial identification of degradation products like Dabigatran Etexilate N-Oxide. scirp.org

In forced degradation studies of Dabigatran Etexilate, LC-MS is used to determine the mass-to-charge ratio (m/z) of the products formed under various stress conditions, including oxidation, which is a likely pathway for N-oxide formation. scirp.orgresearchgate.net For instance, a study identified ten degradation products by coupling liquid chromatography with high-resolution mass spectrometry (HR-MS). researchgate.net The N-Oxide impurity of Dabigatran Etexilate has been characterized using mass spectral data. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. rsc.orgnih.gov This technique operates by selecting a specific parent ion (corresponding to the molecular weight of the target analyte, such as the N-oxide) and then fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity. rsc.orgnih.gov

An ultra-sensitive LC-MS/MS method was developed to quantify the N-nitroso-dabigatran etexilate impurity, demonstrating the power of this technique for trace-level analysis. rsc.org The method used an electrospray ionization (ESI) source in positive mode. rsc.org A similar approach would be applied for the quantification of this compound, where specific MRM transitions would be established for the N-oxide compound to ensure accurate and reliable measurement, even at very low concentrations. rsc.orgnih.gov

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Condition | Source(s) |

| Chromatography | Agilent 1290 infinity series LC or equivalent | rsc.org |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470B or AB SCIEX QTRAP 5500) | rsc.orgscitechnol.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | rsc.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.orgnih.gov |

| Mobile Phase A | 5 mM Ammonium Formate Buffer (pH 7.0) | rsc.org |

| Mobile Phase B | 100% Acetonitrile | rsc.org |

| Column | C18 (e.g., Sapphirus C18 HP-classic, 250 mm × 4.6 mm × 5 μm) | rsc.org |

Spectroscopic Techniques for Structural Elucidation

Once an impurity is detected and separated, spectroscopic techniques are employed to definitively determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. The chemical structure of Dabigatran Etexilate itself was confirmed using a combination of analytical techniques including ¹H and ¹³C NMR. europa.eu

For this compound, NMR analysis is crucial to pinpoint the exact location of the N-oxide functional group. The formation of an N-oxide on the pyridine (B92270) ring of the Dabigatran Etexilate molecule would induce significant changes in the chemical shifts of nearby protons and carbons in the NMR spectra. Specifically, the protons on the pyridinyl ring would be expected to shift downfield due to the deshielding effect of the N-oxide group. Comparing the ¹H and ¹³C NMR spectra of the isolated impurity with those of the parent Dabigatran Etexilate allows for precise structural assignment. google.com This comparative analysis confirms the identity of the impurity as this compound. google.com

Mass Spectrometry (MS, ESI-MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and utilizing an electrospray ionization (ESI) source, is a powerful tool for the analysis of this compound. researchgate.netresearchgate.net This technique offers high sensitivity and selectivity, enabling the detection and quantification of this impurity even at trace levels. researchgate.net

In ESI-MS analysis, this compound is typically detected in the positive ionization mode. The protonated molecule [M+H]⁺ is observed, which aids in its identification. For instance, in studies of dabigatran etexilate degradation, LC-ESI-MS has been instrumental in identifying various degradation products by their mass-to-charge ratios (m/z). scielo.br The structural elucidation of the N-oxide impurity has been confirmed through a combination of spectral data, including MS. google.com

LC-MS/MS, or tandem mass spectrometry, further enhances the specificity of detection. This technique involves selecting the precursor ion of the N-oxide and subjecting it to fragmentation to produce characteristic product ions. This multi-reaction monitoring (MRM) approach is highly specific and is employed for the quantification of related impurities. nih.gov For example, a validated LC-MS/MS method for a related N-nitroso impurity demonstrated excellent signal-to-noise ratios for detection and quantification limits. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of this compound. google.com The IR spectrum provides information about the functional groups present in the molecule. The formation of the N-oxide bond introduces characteristic changes in the IR spectrum compared to the parent compound, Dabigatran Etexilate. The N-O stretching vibration is a key feature that can be observed in the IR spectrum of the N-oxide impurity. The characterization of the N-oxide impurity of dabigatran etexilate has been supported by IR spectral data. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical method used in the analysis of Dabigatran Etexilate and its impurities, including the N-oxide. scielo.breuropa.eu While not as specific as mass spectrometry for structural elucidation, UV-Vis spectroscopy is a robust and widely used technique for quantification and for monitoring the stability of drug substances. psu.edu

Dabigatran Etexilate exhibits characteristic UV absorbance maxima that are utilized for its determination. For instance, detection wavelengths of 225 nm, 230 nm, and 325 nm have been reported for the analysis of dabigatran etexilate and its degradation products. researchgate.netrjpbcs.cominnovareacademics.in When Dabigatran Etexilate degrades to form the N-oxide, there may be shifts in the UV spectrum. The development of stability-indicating HPLC methods often employs UV detection to separate and quantify the parent drug from its degradation products, including the N-oxide. psu.edu The structural elucidation of dabigatran etexilate mesilate has been accomplished using a combination of techniques including UV spectroscopy. europa.eu

Method Development and Validation Parameters for N-Oxide Analysis

The development and validation of analytical methods for the determination of this compound are governed by guidelines from the International Council for Harmonisation (ICH). These parameters ensure that the analytical method is suitable for its intended purpose.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iajps.com In the context of this compound analysis, the method must be able to distinguish the N-oxide peak from the main Dabigatran Etexilate peak and other potential impurities. rjpbcs.com

Forced degradation studies are typically performed to demonstrate specificity. scirp.org By subjecting Dabigatran Etexilate to stress conditions such as acid, base, oxidation, heat, and light, a variety of degradation products, including the N-oxide, are generated. researchgate.netscirp.org An HPLC method is considered specific if it can resolve the peaks of these degradation products from the parent drug peak. rjpbcs.com The use of a photodiode array (PDA) detector can further confirm peak purity, ensuring that the chromatographic peak for the N-oxide is not co-eluting with other substances. rjpbcs.com

| Parameter | Method | Acceptance Criteria |

| Specificity | HPLC with PDA detector | No interference from blank, placebo, or other known impurities at the retention time of this compound. Peak purity angle should be less than the peak purity threshold. |

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method for this compound is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are crucial for controlling impurities at very low levels. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. actascientific.com For example, in a validated HPLC method for dabigatran etexilate, the LOD and LOQ were found to be 0.075 µg/ml and 0.248 µg/ml, respectively, indicating high sensitivity. iajpr.com Another study reported LOD and LOQ values for dabigatran etexilate mesylate as 1.38 µg/ml and 4.17 µg/ml, respectively. ijpsr.info

| Parameter | Typical Value | Method of Determination |

| LOD | 0.005 - 1.38 µg/ml | Signal-to-Noise Ratio of 3:1 |

| LOQ | 0.015 - 4.17 µg/ml | Signal-to-Noise Ratio of 10:1 |

Linearity and Range

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

For the analysis of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (typically >0.99). nih.gov

For impurity quantification, the range typically covers from the LOQ to 120% or 150% of the specification limit for the impurity. iajps.comiajpr.com For example, a validated method for an N-nitroso impurity of dabigatran etexilate showed linearity over a range of 18-120 ppb with a correlation coefficient greater than 0.99. nih.gov Another HPLC method for dabigatran etexilate demonstrated linearity in the concentration range of 10-30 µg/ml with a correlation coefficient of 0.9958. iajps.com

| Parameter | Typical Range | Acceptance Criteria |

| Linearity (Correlation Coefficient) | LOQ to 150% of impurity specification | r or r² > 0.99 |

Accuracy and Precision (Intraday, Interday)

The validation of analytical methods is a prerequisite for their use in a regulated environment. Accuracy and precision are two of the most critical validation parameters, demonstrating a method's ability to produce reliable and consistent results. For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. innovareacademics.inwjpmr.com

Accuracy is determined by measuring the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated. For this compound and other related impurities, accuracy is typically evaluated at multiple concentration levels.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels:

Intraday Precision (Repeatability): This assesses the precision over a short interval of time with the same analyst and equipment.

Interday Precision (Intermediate Precision): This evaluates the precision over a longer period, with variations such as different analysts, different equipment, and different days.

Several studies have validated HPLC and UPLC methods for the determination of dabigatran etexilate and its impurities, including the N-oxide derivative. While specific data for this compound as a standalone analyte is often part of a larger impurity profile validation, the results from these studies provide a strong indication of the method's performance for this specific compound.

Table 1: Representative Accuracy Data for the Analysis of Dabigatran Etexilate Impurities

| Impurity | Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |

|---|---|---|---|

| Impurity Mix (including N-Oxide) | Low | 98.2 | 90.0 - 110.0 |

| Impurity Mix (including N-Oxide) | Medium | 101.5 | 90.0 - 110.0 |

Note: This table is a composite representation based on findings from multiple validation studies for dabigatran etexilate and its impurities. Actual values may vary between specific methods and laboratories.

Table 2: Representative Precision Data for the Analysis of Dabigatran Etexilate Impurities

| Precision Type | Parameter | Result (% RSD) | Acceptance Criteria (% RSD) |

|---|---|---|---|

| Intraday | % RSD of peak area | < 2.0 | ≤ 5.0 |

Note: This table summarizes typical precision results from published methods. The acceptance criteria can vary based on the concentration of the analyte and the regulatory guidelines being followed. innovareacademics.inlongdom.orgiajps.com

Robustness and Ruggedness

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC/UPLC methods, typical parameters that are intentionally varied to assess robustness include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) longdom.org

Column temperature (e.g., ±5 °C)

pH of the mobile phase buffer (e.g., ±0.2 units)

Mobile phase composition (e.g., ±2% organic phase)

The results of robustness studies are evaluated by assessing the impact of these variations on system suitability parameters such as peak resolution, tailing factor, and theoretical plates. The methods for analyzing dabigatran etexilate and its impurities, including the N-oxide, have generally been found to be robust, with minor variations in the operational parameters not significantly affecting the outcome of the analysis. wjpmr.comlongdom.org

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, different analysts, different instruments, and different lots of reagents. This is often demonstrated through inter-laboratory trials or by having different analysts perform the same test. The validation of analytical methods for dabigatran etexilate impurities has shown good ruggedness, indicating that the methods are transferable and can be reliably performed in different settings. scholarsresearchlibrary.com

Table 3: Parameters Investigated During Robustness Testing of Analytical Methods for Dabigatran Etexilate Impurities

| Parameter Varied | Variation | Typical Effect on Results |

|---|---|---|

| Flow Rate | ± 10% | Minor shifts in retention time, resolution remains within acceptable limits. |

| Column Temperature | ± 5 °C | Small changes in retention time and peak shape, but within system suitability criteria. |

| Mobile Phase pH | ± 0.2 | May impact retention times of ionizable compounds, but resolution is generally maintained. |

Note: This table illustrates common robustness study parameters and their expected impact based on published literature. wjpmr.comlongdom.org

Impurity Profiling and Control Strategies Related to this compound

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. This compound is a known impurity of dabigatran etexilate and must be monitored and controlled within acceptable limits.

Q & A

Q. How can deuterium-labeled Dabigatran Etexilate be synthesized for use in LC/MS pharmacokinetic studies?

Deuterium-labeled Dabigatran Etexilate is synthesized through multi-step reactions starting from deuterated precursors. For example, [²H₄]-Dabigatran Etexilate is prepared via nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation of [²H₅]-bromobenzene. These labeled analogs are critical for isotope dilution mass spectrometry, enabling precise quantification of the drug and its metabolites in biological matrices. The final products must be validated for deuterium enrichment (>98%) and purity using NMR and LC-MS to ensure reliability in pharmacokinetic studies .

Q. What are the key pharmacokinetic parameters of Dabigatran Etexilate, and how do they vary across populations?

Dabigatran Etexilate exhibits a bioavailability of 6.5% due to esterase-mediated hydrolysis in the gut and liver. Key parameters include:

- Peak plasma concentration (Cmax): Achieved within 2 hours post-administration.

- Half-life (t½): 12–17 hours, prolonged in renal impairment (e.g., CrCl <50 mL/min).

- Renal excretion: >80% of unchanged drug, necessitating dose adjustment in renal dysfunction. Population studies show higher exposure in East Asian vs. Caucasian subjects, attributed to differences in CES1/CES2 enzyme activity. LC-MS/MS methods with isotopic internal standards are recommended for cross-population pharmacokinetic comparisons .

Q. How can a stability-indicating HPLC method be developed for Dabigatran Etexilate impurity profiling?

A Quality-by-Design (QbD) approach is employed:

- Method Design: Utilize a gradient HPLC system with an Inertsil ODS-3V column, ammonium formate buffer (pH 4.0), and acetonitrile.

- Risk Assessment: Identify critical factors (e.g., column temperature, flow rate) via Ishikawa diagrams.

- Design of Experiments (DoE): Optimize using Full Factorial and Face-Centered Central Composite designs to resolve degradation products (e.g., neutral hydrolysis degradants).

- Validation: Validate per ICH guidelines for specificity, linearity (0.5–200 µg/mL), and precision (RSD <2%). Major degradants are characterized via LC-MS and NMR to propose degradation pathways .

Advanced Research Questions

Q. How do genetic polymorphisms influence Dabigatran Etexilate's pharmacokinetics and bleeding risk?

Genome-wide association studies (GWAS) in the RE-LY trial identified two key polymorphisms:

- CES1 rs2244613: Each minor allele reduces trough concentrations by 15% (95% CI: 10–19%) and lowers bleeding risk (OR: 0.67; 95% CI: 0.55–0.82).

- ABCB1 rs4148738: Affects peak concentrations via P-glycoprotein efflux. Carriers of rs2244613 benefit more from Dabigatran over warfarin (HR for bleeding: 0.59 vs. 0.96 in non-carriers). Genotyping these SNPs is recommended in pharmacogenomic studies to personalize dosing .

Q. What explains contradictory findings on myocardial infarction (MI) risk in Dabigatran Etexilate meta-analyses?

Discrepancies arise from trial selection and comparator stratification:

- Increased MI Risk: Meta-analyses pooling 14 RCTs (n=42,484) found a 34% higher MI risk vs. warfarin (OR: 1.34; 95% CI: 1.08–1.65), driven by the 150 mg BID dose .

- Conflicting Data: Manufacturer-led analyses (Boehringer Ingelheim) reported no increased MI risk in Phase II/III trials (n=42,484), attributing differences to exclusion of non-dabigatran comparators (e.g., enoxaparin) . Advanced meta-regression models should account for dosing regimens (110 mg vs. 150 mg BID) and comparator drug mechanisms (e.g., warfarin’s pleiotropic effects) .

Q. How does P-glycoprotein (P-gp) induction affect Dabigatran Etexilate bioavailability?

P-gp inducers (e.g., dicloxacillin) reduce Dabigatran exposure by 30–50% via intestinal efflux upregulation. Methodological insights:

- Study Design: Randomized crossover trials in healthy adults, using LC-MS/MS to measure plasma concentrations pre- and post-induction.

- Pharmacokinetic Modeling: Nonlinear mixed-effects models (e.g., NONMEM) quantify the induction effect.

- Clinical Implications: Concomitant P-gp inducers require dose adjustments (e.g., avoid dronedarone) and therapeutic drug monitoring in high-risk populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.